2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₂Cl₃NO₄S and a molecular weight of 290.51 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and one sulfonyl chloride group attached to the benzene ring. This compound is primarily used in chemical synthesis and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrated benzene is then subjected to chlorination, where chlorine atoms are introduced into the benzene ring. This is usually done using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is 2,6-dichloro-4-aminobenzene-1-sulfonyl chloride.
Oxidation: Oxidation products are less common and depend on the specific conditions used.
Scientific Research Applications
2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thiol products. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atoms.
4-Nitrobenzenesulfonyl chloride: Lacks the chlorine atoms and has the nitro group in a different position.
Uniqueness
2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine atoms and the nitro group, which enhances its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
2,6-dichloro-4-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDGAHVHISUVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74875-17-5 |
Source
|
Record name | 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.